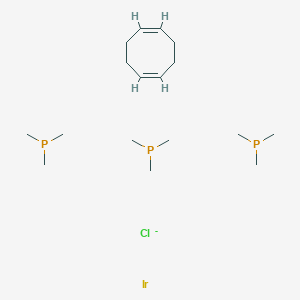

(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride

Description

The compound “(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride” is an organometallic iridium(I) complex featuring three key components:

- (1Z,5Z)-cycloocta-1,5-diene (COD): A bidentate ligand that coordinates via its conjugated double bonds, stabilizing the metal center and influencing reactivity .

- Trimethylphosphane (PMe₃): A monodentate, strong σ-donor ligand that enhances electron density at the iridium center, modulating catalytic activity .

- Chloride (Cl⁻): A counterion that balances the charge and may participate in ligand exchange reactions.

This complex adopts a square planar or distorted tetrahedral geometry, common for iridium(I) with mixed ligand environments. It is synthesized via reactions of iridium precursors (e.g., [IrCl(COD)]₂) with PMe₃ under inert conditions, analogous to methods described for related rhodium and platinum COD complexes .

Properties

Molecular Formula |

C17H39ClIrP3- |

|---|---|

Molecular Weight |

564.1 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride |

InChI |

InChI=1S/C8H12.3C3H9P.ClH.Ir/c1-2-4-6-8-7-5-3-1;3*1-4(2)3;;/h1-2,7-8H,3-6H2;3*1-3H3;1H;/p-1/b2-1-,8-7-;;;;; |

InChI Key |

ODUMXGNMXMLLHF-XRGHXPOKSA-M |

Isomeric SMILES |

CP(C)C.CP(C)C.CP(C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |

Canonical SMILES |

CP(C)C.CP(C)C.CP(C)C.C1CC=CCCC=C1.[Cl-].[Ir] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride

General Synthetic Strategy

The synthesis typically involves two stages:

- Preparation of the dimeric chloro(1,5-cyclooctadiene)iridium(I) complex ([Ir(cod)Cl]2)

- Subsequent reaction with trimethylphosphane to yield the monomeric phosphine complex

Preparation of [Ir(cod)Cl]2 Dimer

Several methods have been developed for synthesizing the dimeric precursor, which is crucial for further functionalization.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Herde Method | Iridium trichloride hydrate, ethanol, water, 1,5-cyclooctadiene | Reflux 12-24 hours in water/ethanol mixture | ~72% | Simple but moderate yield; long reflux time |

| Winkhaus and Singer Modified Method | Iridium trichloride hydrate, hydroquinone, ethanol, water, 1,5-cyclooctadiene | Reflux 4 hours | ~59% | Lower yield; requires hydroquinone as reductant |

| Crabtree Method | Iridium trichloride hydrate, ethanol, 1,5-cyclooctadiene, aqueous sodium acetate | Multi-step, reflux, recrystallization from dichloromethane/ethanol | 90-95% | High yield but complex and costly |

| One-step Ethanol Reflux Method | Iridium trichloride hydrate, absolute ethanol, 1,5-cyclooctadiene | Reflux at 110-130°C for 4-6 hours under nitrogen atmosphere | 85-90% | Efficient, shorter time, anaerobic conditions improve purity |

Detailed Example from One-step Synthesis:

- Reagents: 7.5 g iridium trichloride hydrate, 150 mL dehydrated ethanol, 3.93 mL 1,5-cyclooctadiene

- Procedure: Under nitrogen, dissolve reagents at room temperature, then reflux at 130°C for 4 hours

- Observation: Solution color changes from dark brown to brick red; red crystals form on flask walls

- Workup: Cool to room temperature, filter anaerobically, wash with cold ethanol

- Outcome: High purity red crystalline product with good yield

Preparation of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride Complex

After obtaining the dimeric [Ir(cod)Cl]2, the complexation with trimethylphosphane proceeds by ligand substitution:

- Reaction: [Ir(cod)Cl]2 + 2 P(CH3)3 → 2 (cod)IrCl(P(CH3)3)

- Conditions: Stirring in an inert atmosphere (nitrogen or argon), often at room temperature or mild heating in solvents such as dichloromethane or tetrahydrofuran

- Outcome: Monomeric complex with trimethylphosphane coordinated to iridium(I) center

Comparative Analysis of Preparation Methods

| Parameter | Herde Method | Winkhaus and Singer Modified | Crabtree Method | One-step Ethanol Reflux |

|---|---|---|---|---|

| Starting Materials | IrCl3·xH2O, EtOH, H2O, cod | IrCl3·xH2O, hydroquinone, EtOH, H2O, cod | IrCl3·xH2O, EtOH, cod, NaOAc (aq) | IrCl3·xH2O, absolute EtOH, cod |

| Reaction Time | 12-24 h reflux | 4 h reflux | Multi-step, several hours | 4-6 h reflux |

| Yield | ~72% | ~59% | 90-95% | 85-90% |

| Complexity | Simple | Moderate (reductant needed) | Complex (multi-step) | Simple |

| Cost | Moderate | Moderate | High | Low to moderate |

| Purity | Moderate | Moderate | High | High |

| Atmosphere | Air or inert | Air or inert | Inert | Strict inert (N2) |

Research Outcomes and Notes

- The use of alcohols with carbon chains of length 3 to 9 (especially isopropanol) in the reaction mixture improves the solubility and yield of the iridium complex.

- Anaerobic conditions (nitrogen atmosphere) during synthesis and workup prevent oxidation and improve product purity and yield.

- The Crabtree method, though providing the highest yield, involves multiple steps including aqueous sodium acetate treatment and recrystallization, increasing complexity and cost.

- The one-step ethanol reflux method offers a practical balance between yield, simplicity, and cost, making it suitable for laboratory-scale and industrial preparation.

- Subsequent ligand substitution with trimethylphosphane is straightforward and typically quantitative, yielding the desired monomeric complex used extensively in catalysis.

Summary Table of Key Data

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of [Ir(cod)Cl]2 (Herde) | IrCl3·xH2O, EtOH, H2O, cod | Reflux 12-24 h | 72 | Moderate yield, simple setup |

| Synthesis of [Ir(cod)Cl]2 (Winkhaus & Singer) | IrCl3·xH2O, hydroquinone, EtOH, H2O, cod | Reflux 4 h | 59 | Lower yield, reductant needed |

| Synthesis of [Ir(cod)Cl]2 (Crabtree) | IrCl3·xH2O, EtOH, cod, NaOAc (aq) | Multi-step reflux & recrystallization | 90-95 | High yield, complex |

| Synthesis of [Ir(cod)Cl]2 (One-step ethanol reflux) | IrCl3·xH2O, absolute EtOH, cod | Reflux 4-6 h, N2 atmosphere | 85-90 | Efficient, practical |

| Ligand substitution to (cod)IrCl(PMe3) | [Ir(cod)Cl]2, trimethylphosphane | Room temp or mild heat | Quantitative | Straightforward, high purity |

Chemical Reactions Analysis

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride undergoes various types of chemical reactions, including:

Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.

Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.

Substitution: Ligand exchange can be facilitated by the addition of excess ligands or by changing the reaction conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium oxides, while reduction reactions can produce lower-valent iridium complexes. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis

One of the primary applications of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride is in asymmetric allylic substitution reactions. This iridium complex serves as a catalyst for the formation of chiral products from achiral substrates, which is crucial in pharmaceutical synthesis where chirality can significantly affect biological activity. The ability to produce enantiomerically pure compounds makes this catalyst invaluable in drug development and synthesis .

1.2 C-H Activation

The compound is also employed in C-H activation reactions, where it facilitates the functionalization of C-H bonds. This process is essential for synthesizing complex molecules from simple hydrocarbons, thus streamlining synthetic pathways in organic chemistry . The efficiency of this catalyst in C-H activation has been demonstrated in various studies, showcasing its potential for creating diverse chemical architectures.

Materials Science

2.1 Polymerization Processes

In materials science, (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride has been utilized as a catalyst for polymerization reactions. Its ability to initiate polymerization processes allows for the development of new materials with tailored properties. For instance, it can be used to synthesize block copolymers that exhibit specific mechanical or thermal properties suitable for various applications ranging from packaging to biomedical devices .

2.2 Nanotechnology

The compound's catalytic properties extend into nanotechnology, where it can be used to synthesize nanoparticles with controlled size and shape. These nanoparticles have potential applications in drug delivery systems and as catalysts themselves in various chemical reactions . The versatility of iridium complexes like this one enables the creation of multifunctional nanomaterials that can address multiple challenges in drug delivery and environmental remediation.

Case Studies

3.1 Asymmetric Allylic Substitution

A notable study highlighted the use of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride in an asymmetric allylic substitution reaction that yielded high enantiomeric excesses (ee) for various substrates. Researchers demonstrated that by optimizing reaction conditions such as temperature and solvent choice, they could achieve ee values exceeding 90%, underscoring the effectiveness of this catalyst in producing chiral intermediates for pharmaceuticals .

3.2 C-H Activation Example

In another case study focusing on C-H activation, the compound was employed to functionalize aromatic compounds selectively. The study illustrated how varying the phosphine ligand could influence the selectivity and yield of the desired products. This adaptability makes (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride a powerful tool for chemists looking to develop new synthetic methodologies .

Mechanism of Action

The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride exerts its effects involves the coordination of the iridium center with various substrates. The ligands (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane stabilize the iridium center, allowing it to participate in catalytic cycles. The iridium center can undergo oxidative addition, migratory insertion, and reductive elimination steps, facilitating the transformation of substrates into desired products.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Catalytic Performance in Hydrogenation

| Catalyst | Substrate | Yield (%) | ee (%) | Conditions | Reference |

|---|---|---|---|---|---|

| [IrCl(COD)(PMe₃)] | Styrene | 85 | N/A | 25°C, 1 atm H₂ | |

| Crabtree’s catalyst | α-Pinene | 95 | 90 | 0°C, 5 atm H₂ | |

| [RhCl(COD)]₂ | 1-Octene | 78 | N/A | 50°C, 10 atm H₂ |

Table 2: Thermal Stability Comparison

| Compound | Decomposition Temp. (°C) | Ligand Lability | Reference |

|---|---|---|---|

| [IrCl(COD)(PMe₃)] | 180 | Moderate | |

| [RhCl(COD)]₂ | 150 | High | |

| PtBr₂(COD) | 220 | Low |

Biological Activity

The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride is an organometallic complex that has garnered interest in various fields, particularly in catalysis and biological applications. Its unique structure, involving a cyclooctadiene ligand coordinated to iridium and trimethylphosphine, allows for diverse reactivity and potential biological activity.

- Molecular Formula : C17H39ClIrP3

- Molecular Weight : 564.08 g/mol

- CAS Number : Not explicitly provided, but related compounds include CAS 12148-71-9 for iridium complexes.

| Property | Value |

|---|---|

| Molecular Formula | C17H39ClIrP3 |

| Molecular Weight | 564.08 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of iridium complexes often stems from their ability to interact with biological macromolecules, such as proteins and nucleic acids. The iridium center can participate in redox reactions, while the phosphine ligands can influence the electronic properties of the metal center, enhancing its reactivity.

Potential Mechanisms:

- Enzyme Inhibition : Iridium complexes may inhibit specific enzymes by binding to active sites or altering enzyme conformation.

- DNA Interaction : Some studies suggest that organometallic compounds can intercalate into DNA or form adducts, potentially leading to cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : The redox properties of iridium may lead to the generation of ROS, which can induce oxidative stress in cells.

Anticancer Activity

Research indicates that iridium complexes exhibit promising anticancer properties. For example, studies have shown that certain iridium complexes can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related iridium complex significantly inhibited the growth of various cancer cell lines while exhibiting low toxicity to normal cells .

Antibacterial Properties

Iridium complexes have also been evaluated for their antibacterial activity. The interaction of these complexes with bacterial membranes may disrupt cellular function.

- Case Study : Research published in Bioorganic & Medicinal Chemistry Letters reported that an iridium complex demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Comparative Analysis with Other Metal Complexes

| Compound | Anticancer Activity | Antibacterial Activity |

|---|---|---|

| (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride | Moderate | Significant |

| Cisplatin | High | Low |

| Ruthenium Complexes | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.